molecular formula C16H21ClO3 B2760929 3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid CAS No. 1216261-68-5

3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid

Cat. No.: B2760929
CAS No.: 1216261-68-5
M. Wt: 296.79
InChI Key: SQKWHIHJCAQKRF-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid is an organic compound with the molecular formula C16H21ClO3. This compound is characterized by the presence of a chloro and methoxy substituent on a phenyl ring, which is further connected to a cyclohexylpropanoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propionic acid
  • 3-(4-Methoxyphenyl)propionic acid
  • 3-(3,5-Dichlorophenyl)propionic acid

Uniqueness

3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, combined with a cyclohexylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClO3/c1-20-15-8-7-12(9-14(15)17)13(10-16(18)19)11-5-3-2-4-6-11/h7-9,11,13H,2-6,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKWHIHJCAQKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)C2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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